![molecular formula C13H19F2N5 B11734230 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734230.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}({[1-(propan-2-il)-1H-pirazol-5-il]metil})amina es un compuesto orgánico complejo que presenta dos anillos de pirazol sustituidos con grupos difluoroetil e isopropil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}({[1-(propan-2-il)-1H-pirazol-5-il]metil})amina normalmente implica reacciones orgánicas de múltiples pasos. El paso inicial a menudo incluye la formación de los anillos de pirazol a través de reacciones de ciclización que involucran hidrazinas y 1,3-dicetonas. Los pasos posteriores implican la introducción de los grupos difluoroetil e isopropil a través de reacciones de sustitución nucleofílica. El paso final generalmente involucra el acoplamiento de los dos anillos de pirazol a través de un puente metileno, facilitado por una base como el hidruro de sodio en condiciones anhidras.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para ampliar la síntesis mientras se mantiene la pureza del producto y se minimizan los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
{[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}({[1-(propan-2-il)-1H-pirazol-5-il]metil})amina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de las cetonas o ácidos carboxílicos de pirazol correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en los anillos de pirazol, mejorando la versatilidad del compuesto.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como el hidruro de sodio.
Productos Principales
Oxidación: Cetonas o ácidos carboxílicos de pirazol.
Reducción: Alcoholes o aminas de pirazol.
Sustitución: Diversos derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
{[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}({[1-(propan-2-il)-1H-pirazol-5-il]metil})amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se investiga su potencial como inhibidor de enzimas o modulador de receptores debido a sus características estructurales únicas.
Medicina: Se explora su potencial para propiedades terapéuticas, incluidas las actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y catalizadores, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}({[1-(propan-2-il)-1H-pirazol-5-il]metil})amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos difluoroetil e isopropil del compuesto pueden mejorar su afinidad de unión y especificidad hacia estos objetivos. Los anillos de pirazol pueden participar en enlaces de hidrógeno e interacciones π-π, estabilizando el complejo compuesto-objetivo y modulando la actividad del objetivo. Esto puede llevar a diversos efectos biológicos, como la inhibición de la actividad enzimática o la modulación de las vías de señalización de los receptores.
Comparación Con Compuestos Similares
Compuestos Similares
- {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}amina
- {[1-(propan-2-il)-1H-pirazol-5-il]metil}amina
- {[1-(2,2-difluoroetil)-1H-pirazol-5-il]metil}({[1-(propan-2-il)-1H-pirazol-4-il]metil})amina
Singularidad
{[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}({[1-(propan-2-il)-1H-pirazol-5-il]metil})amina destaca por su estructura de pirazol dual, que proporciona una combinación única de propiedades electrónicas y estéricas. Esto mejora su reactividad y afinidad de unión en comparación con compuestos similares con anillos de pirazol únicos o diferentes sustituyentes. La presencia de ambos grupos difluoroetil e isopropil contribuye aún más a sus distintas propiedades químicas y biológicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H19F2N5 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H19F2N5/c1-10(2)20-12(3-4-17-20)7-16-5-11-6-18-19(8-11)9-13(14)15/h3-4,6,8,10,13,16H,5,7,9H2,1-2H3 |
Clave InChI |
OWSNHIOMOQLALS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)CNCC2=CN(N=C2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)
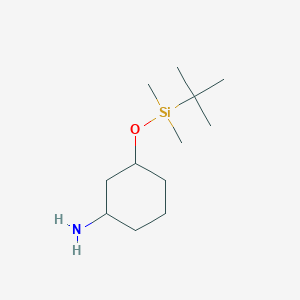
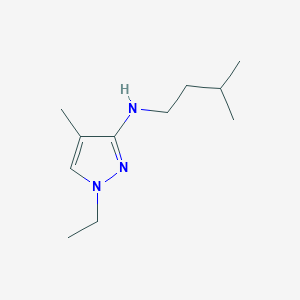
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)
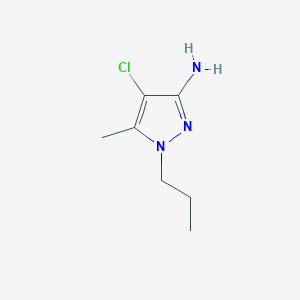
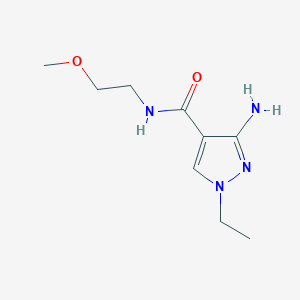
![butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734198.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)

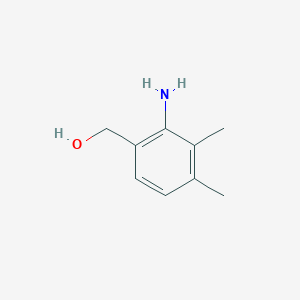
![(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734242.png)
